molecular formula C10H8N6O3 B6079155 N'-benzylidene-3-nitro-1H-1,2,4-triazole-5-carbohydrazide

N'-benzylidene-3-nitro-1H-1,2,4-triazole-5-carbohydrazide

Cat. No. B6079155
M. Wt: 260.21 g/mol
InChI Key: OOCQWAMAFVBPQC-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylidene-3-nitro-1H-1,2,4-triazole-5-carbohydrazide, also known as BNCTC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. BNCTC is a triazole-based compound that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

N'-benzylidene-3-nitro-1H-1,2,4-triazole-5-carbohydrazide acts as a selective antagonist for the NOP receptor, blocking the binding of nociceptin/orphanin FQ peptide to the receptor. This leads to a reduction in pain perception and has the potential for use as an analgesic. N'-benzylidene-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has also been shown to protect normal cells from radiation damage by inhibiting the activation of the p38 MAPK signaling pathway, which is involved in the cellular response to stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N'-benzylidene-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has a high affinity for the NOP receptor, with a binding affinity similar to that of the endogenous ligand nociceptin/orphanin FQ peptide. N'-benzylidene-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been shown to reduce pain perception in animal models, and has also been shown to protect normal cells from radiation damage while sensitizing cancer cells to radiation therapy.

Advantages and Limitations for Lab Experiments

N'-benzylidene-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has several advantages for use in laboratory experiments, including its high selectivity for the NOP receptor and its potential use as an analgesic or radioprotective agent. However, N'-benzylidene-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

The potential applications of N'-benzylidene-3-nitro-1H-1,2,4-triazole-5-carbohydrazide in the field of pharmacology are numerous, and future research could focus on the development of more potent and selective NOP receptor antagonists. Additionally, further research could investigate the use of N'-benzylidene-3-nitro-1H-1,2,4-triazole-5-carbohydrazide as a radioprotective agent in cancer treatment, as well as the potential for N'-benzylidene-3-nitro-1H-1,2,4-triazole-5-carbohydrazide to be used in combination with other drugs for enhanced therapeutic effects. Finally, future research could focus on the development of new synthesis methods for N'-benzylidene-3-nitro-1H-1,2,4-triazole-5-carbohydrazide that improve its purity and yield.

Synthesis Methods

N'-benzylidene-3-nitro-1H-1,2,4-triazole-5-carbohydrazide can be synthesized using various methods, including the reaction of 3-nitro-1H-1,2,4-triazole-5-carbohydrazide with benzaldehyde in the presence of a catalyst, or the reaction of 3-nitro-1H-1,2,4-triazole-5-carboxylic acid with benzylamine in the presence of a dehydrating agent. The purity of N'-benzylidene-3-nitro-1H-1,2,4-triazole-5-carbohydrazide can be increased using purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

N'-benzylidene-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been studied for its potential applications in the field of pharmacology, specifically as a selective antagonist for the nociceptin/orphanin FQ peptide receptor (NOP). This receptor is involved in pain regulation, and selective antagonists for this receptor have the potential to be used as analgesics. N'-benzylidene-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has also been studied for its potential use as a radioprotective agent in cancer treatment, as it has been shown to protect normal cells from radiation damage while sensitizing cancer cells to radiation therapy.

properties

IUPAC Name

N-[(Z)-benzylideneamino]-5-nitro-1H-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O3/c17-9(8-12-10(15-13-8)16(18)19)14-11-6-7-4-2-1-3-5-7/h1-6H,(H,14,17)(H,12,13,15)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCQWAMAFVBPQC-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC(=O)C2=NNC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-benzylideneamino]-5-nitro-1H-1,2,4-triazole-3-carboxamide

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